2-Oxaspiro[3.5]nonane-7-methanamine
Overview
Description
“2-Oxaspiro[3.5]nonane-7-methanamine” is a chemical compound with the molecular formula C9H17NO . It has an average mass of 155.237 Da and a monoisotopic mass of 155.131012 Da . The compound is also known by other names, including 1-(2-Oxaspiro[3.5]non-7-yl)methanamine .
Molecular Structure Analysis
The molecular structure of “2-Oxaspiro[3.5]nonane-7-methanamine” consists of a spirocyclic ring system with an amine functional group . The InChI code for this compound is 1S/C9H17NO/c10-5-8-1-3-9(4-2-8)6-11-7-9/h8H,1-7,10H2 .
Physical And Chemical Properties Analysis
“2-Oxaspiro[3.5]nonane-7-methanamine” has a density of 1.0±0.1 g/cm3, a boiling point of 252.5±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 49.0±3.0 kJ/mol, and it has a flash point of 108.3±13.1 °C . The compound has a molar refractivity of 45.0±0.4 cm3, and its polar surface area is 35 Å2 .
Scientific Research Applications
Synthetic Models and Precursors : 2-Oxaspiro[3.5]nonane derivatives have been synthesized as models for complex natural products like anisatin, demonstrating their importance in synthetic organic chemistry. These compounds have been synthesized from various starting materials, showcasing their versatility as synthetic intermediates (Kato, Kitahara, & Yoshikoshi, 1985).
Structural Sub-Units in Bioactive Compounds : Derivatives of 2-Oxaspiro[3.5]nonane have been identified as key structural sub-units in several classes of bioactive compounds. This highlights their potential applications in the development of new pharmaceuticals and therapeutic agents (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Formation of Novel Spirocyclic Compounds : Research has demonstrated the synthesis of novel spirocyclic compounds like 2-oxa-7-azaspiro[4.4]nonanediones, using various chemical reactions. These studies contribute to the expansion of available spirocyclic scaffolds for pharmaceutical and material science applications (Huynh, Nguyen, & Nishino, 2017).
Formation of Spiroaminals : The synthesis of compounds like 1-oxa-7-azaspiro[5.5]undecane and related structures, found in natural or synthetic products with significant biological activities, showcases the importance of these compounds in the development of new bioactive molecules (Sinibaldi & Canet, 2008).
Stereochemical Assignment Studies : The structural and stereochemical assignment of diastereoisomeric oxaspiro[4.4]nonane derivatives has been achieved using modern spectroscopic techniques, contributing to the understanding of these complex molecular structures (Ortuño, Parella, Planas, & Ventura, 1996).
Inhibitors of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) : Novel oxaspiro[4.4]nonane beta-benzamido hydroxamic scaffolds have been synthesized, leading to the discovery of potent inhibitors of TACE. This indicates the potential therapeutic applications of these compounds in disease treatment (Ott et al., 2008).
Synthesis of Carbohydrate-Derived Spiro Compounds : The synthesis of 1-oxaspiro[4.4]nonane skeleton from D-glucose-derived substrates and its conversion into spironucleosides demonstrate the potential of these compounds in the development of novel nucleoside analogs (Maity, Achari, Drew, & Mandal, 2010).
Safety And Hazards
The safety information for “2-Oxaspiro[3.5]nonane-7-methanamine” indicates that it is harmful . The hazard statements include H315, H319, and H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-oxaspiro[3.5]nonan-7-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-5-8-1-3-9(4-2-8)6-11-7-9/h8H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYOWNKZDPRNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN)COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxaspiro[3.5]nonane-7-methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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